molecular formula C17H23ClN2O3 B3944431 Ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

Cat. No.: B3944431
M. Wt: 338.8 g/mol
InChI Key: MJJOGCTVOKSCPH-UHFFFAOYSA-N
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Description

Ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethyl ester group and a 3-chlorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl ester group: This step often involves esterification reactions using ethanol and an acid catalyst.

    Attachment of the 3-chlorophenylamino group: This can be done through nucleophilic substitution reactions where the piperidine ring is reacted with 3-chloroaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play roles in various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate: Similar structure but with a different position of the chlorine atom.

    Ethyl 1-{3-[(3-bromophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 1-[3-(3-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-2-23-17(22)13-5-4-9-20(12-13)10-8-16(21)19-15-7-3-6-14(18)11-15/h3,6-7,11,13H,2,4-5,8-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJOGCTVOKSCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate
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Ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate
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Ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}piperidine-3-carboxylate

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